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Compound of Interest

Compound Name:
Benzyl 3-acetylpiperidine-1-

carboxylate

Cat. No.: B1523722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl 3-acetylpiperidine-1-
carboxylate, a key intermediate in modern medicinal chemistry. We will delve into its chemical

identity, properties, synthesis, and critical applications, with a focus on the scientific rationale

behind its use in drug discovery and development.

Chemical Identity and Nomenclature
Benzyl 3-acetylpiperidine-1-carboxylate is a heterocyclic organic compound featuring a

piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group and substituted with an

acetyl group at the 3-position. This strategic combination of functional groups makes it a

valuable building block in multi-step organic synthesis.

Systematic IUPAC Name: The formal IUPAC name for this compound is benzyl 3-
acetylpiperidine-1-carboxylate. An alternative, equally valid IUPAC name is 1-(1-

(benzyloxycarbonyl)piperidin-3-yl)ethan-1-one.

Synonyms: Researchers may encounter this compound under various names in literature and

commercial listings. Common synonyms include:

3-Acetyl-piperidine-1-carboxylic acid benzyl ester
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1-Cbz-3-acetylpiperidine

N-Cbz-3-acetylpiperidine

Chemical Identifiers:

Identifier Value

CAS Number 502639-39-6

Molecular Formula C₁₅H₁₉NO₃[1]

| Molecular Weight | 261.32 g/mol [1] |

Physicochemical Properties
Understanding the physicochemical properties of Benzyl 3-acetylpiperidine-1-carboxylate is

crucial for its handling, reaction setup, and purification.

Property Value

Appearance
Typically a colorless to pale yellow oil or low-

melting solid

Solubility
Soluble in common organic solvents such as

dichloromethane, ethyl acetate, and methanol.

Storage

Should be stored in a cool, dry place, typically at

2-8°C, under an inert atmosphere to prevent

degradation.[1]

The Strategic Importance in Synthesis: A Tale of
Protection and Activation
The utility of Benzyl 3-acetylpiperidine-1-carboxylate in organic synthesis stems from the

clever interplay of its constituent parts: the piperidine core, the N-benzyloxycarbonyl protecting

group, and the 3-acetyl substituent.
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The N-Benzyloxycarbonyl (Cbz) Protecting Group: A
Gateway to Selective Reactivity
The Cbz group serves as a robust protecting group for the piperidine nitrogen. This is a critical

strategic choice for several reasons:

Deactivation of the Nitrogen: The electron-withdrawing nature of the Cbz group significantly

reduces the nucleophilicity and basicity of the piperidine nitrogen. This prevents unwanted

side reactions at the nitrogen, such as N-alkylation or participation in acid-base chemistry,

allowing for selective transformations on other parts of the molecule.

Controlled Deprotection: The Cbz group is renowned for its stability under a wide range of

reaction conditions, yet it can be cleanly removed under specific, mild conditions. The most

common method for Cbz deprotection is catalytic hydrogenation (e.g., using H₂ gas with a

palladium catalyst), which yields the free amine, toluene, and carbon dioxide. This

orthogonality allows for deprotection without affecting other sensitive functional groups.

The 3-Acetyl Group: A Handle for Molecular Elaboration
The acetyl group at the 3-position is a versatile functional handle that can be manipulated in

numerous ways to build molecular complexity. This includes:

Ketone Chemistry: The carbonyl group can undergo a wide array of classical ketone

reactions, such as reduction to a secondary alcohol, reductive amination to introduce a new

amine functionality, or reaction with Grignard or organolithium reagents to form tertiary

alcohols.

Enolate Chemistry: The α-protons adjacent to the carbonyl are acidic and can be removed

by a suitable base to form an enolate. This enolate can then participate in various carbon-

carbon bond-forming reactions, such as alkylations and aldol reactions, enabling the

construction of more complex carbon skeletons.

Chirality: The Third Dimension
The carbon atom at the 3-position of the piperidine ring is a stereocenter. Therefore, Benzyl 3-
acetylpiperidine-1-carboxylate can exist as a racemic mixture of two enantiomers or in an

enantiomerically pure form ((R)- or (S)-isomer). In the context of drug development, controlling
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the stereochemistry is paramount, as different enantiomers of a chiral drug often exhibit vastly

different pharmacological activities and toxicological profiles.

The synthesis of enantiomerically pure 3-substituted piperidines is a significant area of

research.[2] Strategies often involve either the use of chiral starting materials, chiral auxiliaries,

or asymmetric catalysis.[2]

Synthesis of Benzyl 3-acetylpiperidine-1-
carboxylate: A Practical Approach
While a specific, detailed experimental protocol for the synthesis of Benzyl 3-acetylpiperidine-
1-carboxylate is not readily available in peer-reviewed journals, a general and logical synthetic

route can be devised based on established organic chemistry principles. The following

represents a plausible and commonly employed strategy.

Reaction Scheme:

Step 1: N-Protection

3-Acetylpiperidine

Benzyl 3-acetylpiperidine-1-carboxylate

Benzyl chloroformate

Base (e.g., NaHCO₃)

Solvent (e.g., DCM/H₂O)

Click to download full resolution via product page

A plausible synthetic route.
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Experimental Protocol:

Dissolution of Starting Material: To a solution of 3-acetylpiperidine (1.0 eq) in a suitable

biphasic solvent system, such as dichloromethane (DCM) and water, is added a mild base,

for example, sodium bicarbonate (NaHCO₃, 2.0-3.0 eq). The mixture is cooled to 0 °C in an

ice bath.

Addition of Protecting Group: Benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq) is added dropwise to

the stirred reaction mixture, ensuring the temperature remains at or below 5 °C.

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for

several hours. The progress of the reaction is monitored by Thin Layer Chromatography

(TLC) until the starting material is consumed.

Work-up and Extraction: Upon completion, the organic layer is separated. The aqueous layer

is extracted with DCM. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Benzyl
3-acetylpiperidine-1-carboxylate.

Causality in Experimental Choices:

Biphasic System and Base: The use of a biphasic system with a mild inorganic base like

NaHCO₃ is crucial. The base neutralizes the HCl generated during the reaction, driving the

equilibrium towards the product. The biphasic nature allows for easy separation of the

product from the inorganic salts after the reaction.

Controlled Addition at Low Temperature: The dropwise addition of the highly reactive benzyl

chloroformate at low temperature is a standard precaution to control the exothermicity of the

reaction and prevent potential side reactions.

Applications in Drug Discovery and Development
Benzyl 3-acetylpiperidine-1-carboxylate is a valuable intermediate in the synthesis of a wide

range of biologically active molecules, particularly those targeting the Central Nervous System
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(CNS).[1] The 3-substituted piperidine motif is a common feature in many CNS-active drugs.

Logical Flow of Application in Drug Discovery:

Benzyl 3-acetylpiperidine-1-carboxylate

Modification of Acetyl Group
(e.g., reduction, amination)

Functional Group
Transformation

Cbz Deprotection
(Catalytic Hydrogenation)

Unmasking the
Piperidine Nitrogen

Further Derivatization
(e.g., N-alkylation, acylation)

Introduction of
Pharmacophoric Features

Bioactive Compound
(Drug Candidate)

Final Synthesis Step

Click to download full resolution via product page

Application workflow in drug discovery.

While specific drug candidates synthesized directly from Benzyl 3-acetylpiperidine-1-
carboxylate are not extensively detailed in publicly available literature, its structural motifs are

present in numerous CNS-targeting compounds. For instance, the benzylpiperidine scaffold is

a key component in a variety of inhibitors and receptor modulators. The strategic placement of

the acetyl group at the 3-position allows for the introduction of diverse pharmacophoric

elements that can interact with specific biological targets.
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Safety and Handling
As a laboratory chemical, Benzyl 3-acetylpiperidine-1-carboxylate should be handled with

appropriate care. While a specific, comprehensive Material Safety Data Sheet (MSDS) is not

readily available, safety precautions can be inferred from structurally related compounds.

General Safety Precautions:

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, gloves, and a lab coat when handling this compound.

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

any vapors.

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty

of water.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Inferred Hazards: Based on the safety data for similar compounds, potential hazards may

include:

Skin and eye irritation.

Harmful if swallowed or inhaled.

For detailed and specific safety information, it is always recommended to consult the MSDS

provided by the supplier.

Conclusion
Benzyl 3-acetylpiperidine-1-carboxylate stands as a testament to the power of strategic

molecular design in organic synthesis. Its carefully orchestrated combination of a versatile

piperidine core, a robust protecting group, and a reactive functional handle makes it an

indispensable tool for medicinal chemists. As the quest for novel therapeutics for CNS

disorders and other diseases continues, the demand for such well-designed building blocks is

only set to increase, solidifying the importance of Benzyl 3-acetylpiperidine-1-carboxylate in

the landscape of modern drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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